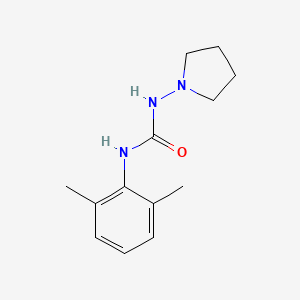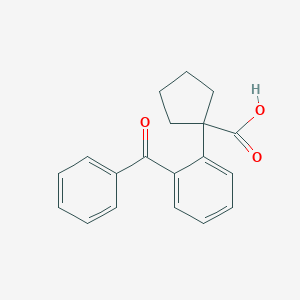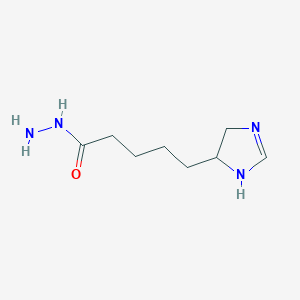
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones. This compound is characterized by a dodecyloxy group attached to the pyran ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one typically involves the Achmatowicz reaction, which is a well-known method for converting furans into pyranones. In this reaction, (5-alkylfuran-2-yl)carbinols are oxidized using aerial oxygen in the presence of a laccase catalyst. This method yields 6-hydroxy-2H-pyran-3(6H)-ones with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyran-2,5(6H)-diones.
Reduction: Reduction reactions can convert the pyranone ring into dihydropyran derivatives.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Aerial oxygen and laccase catalysts are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyran-2,5(6H)-diones.
Reduction: Dihydropyran derivatives.
Substitution: Various alkoxy-substituted pyranones.
Wissenschaftliche Forschungsanwendungen
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl 2-(dodecyloxy)-3,4,5-trihydroxy-6-oxo-6H-benzo7annulene-8-carboxylate : Another compound with a dodecyloxy group but a more complex ring system.
6-(Dodecyloxy)nicotinic acid: Shares the dodecyloxy group but has a different core structure.
Uniqueness
6-(Dodecyloxy)-2-propyl-2H-pyran-3(6H)-one is unique due to its specific pyranone ring structure combined with the dodecyloxy group. This combination imparts distinct chemical properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
85980-57-0 |
|---|---|
Molekularformel |
C20H36O3 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
2-dodecoxy-6-propyl-2H-pyran-5-one |
InChI |
InChI=1S/C20H36O3/c1-3-5-6-7-8-9-10-11-12-13-17-22-20-16-15-18(21)19(23-20)14-4-2/h15-16,19-20H,3-14,17H2,1-2H3 |
InChI-Schlüssel |
LALSNNOSDGXQEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1C=CC(=O)C(O1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)






![Methyl [2-(4-bromophenyl)-2-oxoethoxy]carbamate](/img/structure/B14406061.png)



![N,4,5-Trimethyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14406095.png)


